1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine
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Overview
Description
1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a benzyl group substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 1-(2-methoxybenzyl)cyclopropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy substituents on the benzyl group can influence the compound’s binding affinity and specificity towards these targets. The cyclopropane ring may also play a role in modulating the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- 1-(5-Bromo-2-methoxyphenyl)cyclopropan-1-amine
- 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine
Comparison: 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine is unique due to the specific positioning of the bromine and methoxy groups on the benzyl ring, which can significantly affect its chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropane ring also adds to its distinct structural and functional properties.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-3-2-9(12)6-8(10)7-11(13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |
InChI Key |
IDCYUNOJFPCPAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC2(CC2)N |
Origin of Product |
United States |
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